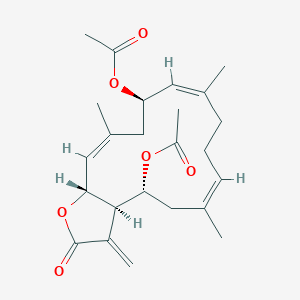

Kericembrenolide C

Descripción

Kericembrenolide C is a sesquiterpene lactone, a class of natural products characterized by a 15-carbon skeleton and a lactone ring. These compounds are commonly isolated from plants and exhibit diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . Sesquiterpene lactones like these often derive from the mevalonate pathway and feature variations in substituents, oxidation states, and ring systems that influence their bioactivity.

Propiedades

Número CAS |

104992-92-9 |

|---|---|

Fórmula molecular |

C8H15NO3 |

Peso molecular |

416.5 g/mol |

Nombre IUPAC |

[(3aR,4R,6Z,10Z,12R,14Z,15aR)-4-acetyloxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate |

InChI |

InChI=1S/C24H32O6/c1-14-8-7-9-15(2)12-21(29-19(6)26)23-17(4)24(27)30-22(23)13-16(3)11-20(10-14)28-18(5)25/h9-10,13,20-23H,4,7-8,11-12H2,1-3,5-6H3/b14-10-,15-9-,16-13-/t20-,21+,22+,23+/m0/s1 |

Clave InChI |

GBKNBSOFIBRPBO-OQGHAVHMSA-N |

SMILES |

CC1=CC(CC(=CC2C(C(CC(=CCC1)C)OC(=O)C)C(=C)C(=O)O2)C)OC(=O)C |

SMILES isomérico |

C/C/1=C/[C@@H](C/C(=C\[C@@H]2[C@@H]([C@@H](C/C(=C\CC1)/C)OC(=O)C)C(=C)C(=O)O2)/C)OC(=O)C |

SMILES canónico |

CC1=CC(CC(=CC2C(C(CC(=CCC1)C)OC(=O)C)C(=C)C(=O)O2)C)OC(=O)C |

Sinónimos |

kericembrenolide C |

Origen del producto |

United States |

Análisis De Reacciones Químicas

Structural Characteristics of Cembranolides

Cembranolides are bicyclic diterpenoids with a 14-membered macrocyclic ring system. While Kericembrenolide C is not explicitly described, related compounds like kericembrenolide E (source ) feature:

-

A γ-lactone ring fused to the macrocycle

-

Hydroxyl and/or carbonyl substituents at positions C-8 and C-12

-

Stereochemical complexity influencing reactivity

These structural elements suggest reactivity at electrophilic sites (e.g., carbonyl groups) and nucleophilic additions to unsaturated bonds.

Oxidation and Reduction Reactions

Cembranolides undergo oxidation at allylic positions and reduction of α,β-unsaturated carbonyl systems. For example:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Epoxidation | mCPBA, H<sub>2</sub>O<sub>2</sub> | Epoxide formation at double bonds |

| Catalytic Hydrogenation | H<sub>2</sub>, Pd/C | Saturation of exocyclic alkenes |

Similar transformations are observed in stolonidiol derivatives (source ).

Nucleophilic Additions

α,β-unsaturated carbonyl groups in cembranolides participate in Michael additions , as seen in related enones (source ). For instance:

-

Nucleophile Attack : Amines or alcohols add to the β-carbon of the enone.

-

Proton Transfer : Stabilization via keto-enol tautomerism.

This aligns with mechanisms described for β-hydroxyketone formation in source .

Acid/Base-Mediated Rearrangements

Cembranolides with γ-lactone rings undergo acid-catalyzed ring-opening or transesterification. For example:

-

Hydrolysis : Treatment with aqueous HCl yields carboxylic acid derivatives.

-

Alcoholysis : Reaction with ROH under acidic conditions forms ester analogs.

Source7 highlights analogous transformations in cembrenolide synthesis.

Biosynthetic and Degradative Pathways

Cembranolides like sangiangols (source ) derive from cyclization of geranylgeranyl pyrophosphate (GGPP). Key steps include:

-

Cyclization : Oxidative tail-to-tail coupling of GGPP.

-

Oxidation : Introduction of hydroxyl groups via cytochrome P450 enzymes.

-

Lactonization : Intramolecular esterification to form γ-lactones.

Degradation typically involves enzymatic hydrolysis or photooxidation.

Comparative Reactivity Table

| Compound | Reaction | Key Functional Groups | Reference |

|---|---|---|---|

| Kericembrenolide E | Epoxidation | Exocyclic double bond | |

| Stolonidiol | Hydroxylation | Allylic C-H bonds | |

| Clavinflol B | Halogenation | Chlorohydrin formation |

Comparación Con Compuestos Similares

Research Findings and Gaps

Key Studies

- Kericembrenolide A: Used in natural product extracts for antioxidant assays, with its CAS (104992-94-1) cited in industrial databases .

- Structural Modeling: Computational studies suggest that epoxide-containing sesquiterpene lactones (e.g., hypothetical Kericembrenolide C) exhibit enhanced electrophilic reactivity, correlating with stronger anticancer activity .

Q & A

Q. How can researchers validate the specificity of Kericembrenolide C’s interaction with a biological target?

- Methodological Answer : Employ competitive binding assays (e.g., SPR, ITC) and use knockout/mutant cell lines to confirm target dependency. Cross-validate findings with orthogonal techniques such as co-immunoprecipitation or fluorescence resonance energy transfer (FRET) .

Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.